Cas no 1600071-01-9 (1-5-(methoxymethyl)furan-2-ylethan-1-amine)

1-5-(Methoxymethyl)furan-2-ylethan-1-amine is a furan-based amine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure combines a furan ring with a methoxymethyl substituent and an ethanamine side chain, offering versatility in chemical modifications. The compound's furan core provides a reactive scaffold for further functionalization, while the methoxy group enhances solubility and stability. Its amine functionality makes it a valuable intermediate for the preparation of bioactive molecules, including drug candidates or crop protection agents. The compound's balanced reactivity and structural features make it suitable for use in heterocyclic chemistry and fine chemical synthesis. Proper handling and storage are recommended due to its amine reactivity.
1-5-(methoxymethyl)furan-2-ylethan-1-amine structure
1600071-01-9 structure
Product Name:1-5-(methoxymethyl)furan-2-ylethan-1-amine
CAS No:1600071-01-9
MF:C8H13NO2
MW:155.194322347641
CID:5824236
PubChem ID:104256242
Update Time:2025-05-24

1-5-(methoxymethyl)furan-2-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-5-(methoxymethyl)furan-2-ylethan-1-amine
    • 1-[5-(methoxymethyl)furan-2-yl]ethan-1-amine
    • EN300-1859825
    • 1600071-01-9
    • Inchi: 1S/C8H13NO2/c1-6(9)8-4-3-7(11-8)5-10-2/h3-4,6H,5,9H2,1-2H3
    • InChI Key: FJJQQDDXXUKAJU-UHFFFAOYSA-N
    • SMILES: O1C(COC)=CC=C1C(C)N

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 48.4Ų

1-5-(methoxymethyl)furan-2-ylethan-1-amine Pricemore >>

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Additional information on 1-5-(methoxymethyl)furan-2-ylethan-1-amine

Introduction to 1-5-(methoxymethyl)furan-2-ylethan-1-amine (CAS No. 1600071-01-9)

1-5-(methoxymethyl)furan-2-ylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1600071-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a furan ring with an amine functional group, presents intriguing possibilities for further chemical manipulation and biological evaluation. The presence of both methoxymethyl and furan-2-yl substituents suggests a potential for diverse interactions with biological targets, making it a compound of considerable interest for researchers exploring novel therapeutic agents.

The structural framework of 1-5-(methoxymethyl)furan-2-ylethan-1-amine incorporates elements that are frequently explored in drug discovery programs. The furan ring, a five-membered heterocycle containing an oxygen atom, is well-documented for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes. Additionally, the furan-2-yl moiety provides a platform for further derivatization, enabling the synthesis of more complex molecules with tailored properties. The methoxymethyl group, on the other hand, introduces a hydroxymethyl functionality that can participate in various chemical reactions, such as nucleophilic additions or etherifications, thereby expanding the synthetic versatility of this compound.

In recent years, there has been a growing emphasis on the development of heterocyclic compounds as pharmacophores due to their prevalence in biologically active natural products and synthetic drugs. The furan scaffold, in particular, has been extensively studied for its role in medicinal chemistry. For instance, furan derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion, 1-5-(methoxymethyl)furan-2-ylethan-1-amine, may represent a promising candidate for further investigation in these areas. Its unique structural features could potentially be leveraged to design molecules with enhanced binding affinity and selectivity toward specific biological targets.

The synthesis of 1-5-(methoxymethyl)furan-2-ylethan-1-amine would likely involve multi-step organic transformations that exploit the reactivity of the furan ring and the amine group. Possible synthetic routes could include nucleophilic substitution reactions at the α-position of the furan ring or condensation reactions involving aldehydes or ketones. Additionally, protecting group strategies might be employed to prevent unwanted side reactions during the synthesis process. Given its structural complexity, the preparation of this compound would require careful optimization to ensure high yields and purity levels suitable for subsequent biological testing.

Once synthesized, 1-5-(methoxymethyl)furan-2-ylethan-1-amine could be subjected to a range of biochemical assays to assess its pharmacological potential. These studies might include enzyme inhibition assays, cell-based assays for cytotoxicity or proliferation effects, and interaction studies with biological targets such as enzymes or receptors. The furan-2-yl moiety could serve as a key interaction point with these targets, while the methoxymethyl group might modulate pharmacokinetic properties such as solubility or metabolic stability. Such evaluations would provide valuable insights into the compound's therapeutic relevance and guide further structural modifications if necessary.

The integration of computational methods into drug discovery has become increasingly prevalent in recent years. Molecular modeling techniques can be used to predict how 1-5-(methoxymethyl)furan-2-ylethan-1-am ine might interact with potential biological targets by simulating binding poses and calculating affinity scores. These predictions can help researchers prioritize which compounds to synthesize next and which modifications might enhance binding affinity or selectivity. Furthermore, virtual screening approaches can be employed to identify additional analogs of this compound that may exhibit improved properties without extensive experimental screening.

In conclusion, 1 - 5 - ( methoxymethyl) furan - 2 - ylethan - 1 - am ine ( CAS No . 160007 1 - 0 1 - 9 ) represents an intriguing molecule with potential applications in pharmaceutical research . Its unique structural features , including the presence of both furan - 2 - yl and methoxymethyl groups , offer opportunities for further chemical exploration and biological evaluation . As our understanding of heterocyclic chemistry continues to evolve , compounds like this one are likely to play an important role in the development of novel therapeutic agents . Further studies will be required to fully elucidate its pharmacological profile and explore its potential as a lead compound for drug discovery efforts .

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